molecular formula C11H11F2N5O4S2 B10898977 N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-nitrobenzenesulfonamide

N-[3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-3-nitrobenzenesulfonamide

Cat. No.: B10898977
M. Wt: 379.4 g/mol
InChI Key: YWDFWPUDUQXYLD-UHFFFAOYSA-N
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Description

N~1~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a triazole ring substituted with difluoromethyl and ethylsulfanyl groups, as well as a nitrobenzenesulfonamide moiety

Preparation Methods

The synthesis of N1-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Chemical Reactions Analysis

N~1~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N~1~-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and ethylsulfanyl groups can enhance the compound’s binding affinity and specificity, while the nitrobenzenesulfonamide moiety can participate in various interactions, including hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar compounds to N1-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE include other triazole derivatives with different substituents. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. Examples include:

Properties

Molecular Formula

C11H11F2N5O4S2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]-3-nitrobenzenesulfonamide

InChI

InChI=1S/C11H11F2N5O4S2/c1-2-23-11-15-14-10(9(12)13)17(11)16-24(21,22)8-5-3-4-7(6-8)18(19)20/h3-6,9,16H,2H2,1H3

InChI Key

YWDFWPUDUQXYLD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(F)F

Origin of Product

United States

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